3,6-Dichloro-5-nitropyridazin-4-amine
Overview
Description
3,6-Dichloro-5-nitropyridazin-4-amine is an organic compound with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol . This compound is characterized by its white or pale yellow crystalline solid form and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-5-nitropyridazin-4-amine typically involves the nitration of 3,6-dichloropyridazin-4-amine. This process is carried out using a mixture of nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-5-nitropyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The primary product is 3,6-dichloro-4-aminopyridazine.
Scientific Research Applications
3,6-Dichloro-5-nitropyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-nitropyridazin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
- 3,6-Dichloropyridazine-4-carboxamide
- 4-tert-Butyl-3,6-dichloropyridazine
Comparison: 3,6-Dichloro-5-nitropyridazin-4-amine is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3,6-Dichloro-5-nitropyridazin-4-amine (C4H2Cl2N4O2) is an organic compound characterized by the presence of two chlorine atoms at the 3 and 6 positions and a nitro group at the 5 position of the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C4H2Cl2N4O2
- Molecular Weight : 208.99 g/mol
- Structure : The compound features a pyridazine core with specific substitutions that influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nitration of 3,6-dichloropyridazin-4-amine using a mixture of nitric and sulfuric acids. This method allows for controlled introduction of the nitro group while preserving the integrity of the pyridazine structure .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to diverse biological effects including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria through mechanisms that may involve enzyme inhibition or disruption of cellular processes.
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This property is significant in drug design, particularly for developing inhibitors against pathogenic organisms .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Studies :
- Pharmacological Applications :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
3,6-Dichloropyridazine | Lacks nitro group | Limited antimicrobial properties |
5-Nitropyridazin-4-amine | Contains nitro group but different halogens | Moderate antimicrobial activity |
3,6-Dibromopyridazine | Different halogen substitutions | Varies; some derivatives show promise |
This table illustrates how variations in substitution patterns can significantly influence biological activity.
Properties
IUPAC Name |
3,6-dichloro-5-nitropyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPAFTNZJFLJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512786 | |
Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28682-68-0 | |
Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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